An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1H-indole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a vast array of biologically active compounds and functional materials. Among its numerous derivatives, 5-(4-methoxyphenyl)-1H-indole has emerged as a compound of significant interest, demonstrating potential in various therapeutic areas. A thorough understanding of its physicochemical properties is paramount for the rational design of novel therapeutics, the optimization of synthetic routes, and the development of effective formulation strategies. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of 5-(4-methoxyphenyl)-1H-indole, offering both theoretical insights and practical methodologies for its analysis.
Molecular and Structural Characteristics
5-(4-methoxyphenyl)-1H-indole is a bi-aryl heterocyclic compound. Its structure features a central indole core with a 4-methoxyphenyl group attached at the 5-position of the indole ring.
Molecular Formula: C₁₅H₁₃NO[1]
Molecular Weight: 223.27 g/mol [1]
Chemical Structure:
Caption: Chemical structure of 5-(4-methoxyphenyl)-1H-indole.
The planarity and rigidity of the indole nucleus, combined with the rotational freedom of the methoxyphenyl substituent, contribute to its unique conformational landscape and interaction profile with biological targets.
Physicochemical Properties: A Quantitative Overview
| Property | Value | Method | Reference |
| Melting Point | 242 °C (Predicted for dione derivative) | N/A | [2] |
| Boiling Point | Not available | N/A | |
| Aqueous Solubility | Not available | N/A | |
| pKa | 9.56 (Predicted for dione derivative) | N/A | [2] |
| LogP | 3.9 (Predicted) | N/A | [1] |
Experimental Determination of Physicochemical Properties
To ensure the highest degree of accuracy, experimental determination of physicochemical properties is indispensable. This section outlines established protocols for the key parameters.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol: Capillary Melting Point Method
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Sample Preparation: Ensure the 5-(4-methoxyphenyl)-1H-indole sample is a fine, dry powder. If necessary, gently grind any crystals in a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or similar).
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Heating and Observation:
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For an unknown compound, perform a rapid heating to determine an approximate melting range.
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Allow the apparatus to cool.
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Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
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Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Aqueous Solubility Determination
Solubility is a key determinant of a drug's bioavailability.
Protocol: Shake-Flask Method
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Preparation of Saturated Solution: Add an excess amount of 5-(4-methoxyphenyl)-1H-indole to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination as it allows for true thermodynamic equilibrium to be established between the solid and the solution. Using a buffer system is important for ionizable compounds as their solubility can be pH-dependent.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.
Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a precisely weighed amount of 5-(4-methoxyphenyl)-1H-indole in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the millimolar range.
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Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte. Add the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, by calculating the first or second derivative of the curve to identify the inflection point, which corresponds to the equivalence point.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for a precise determination of the equilibrium constant for protonation or deprotonation. The use of a co-solvent is often necessary for compounds with low water solubility.
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall drug-like properties.
Protocol: Shake-Flask Method
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, then allowing the phases to separate.
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Partitioning: Dissolve a known amount of 5-(4-methoxyphenyl)-1H-indole in the n-octanol-saturated water phase. Add an equal volume of the water-saturated n-octanol.
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Equilibration: Shake the biphasic mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The use of pre-saturated solvents is essential to prevent volume changes during the experiment that would affect the concentration measurements. The shake-flask method directly measures the partitioning of the compound between a nonpolar and a polar phase, providing a direct measure of its lipophilicity.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-(4-methoxyphenyl)-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole and the methoxyphenyl rings, as well as a characteristic signal for the N-H proton of the indole. The methoxy group will exhibit a singlet at approximately 3.8 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-(4-methoxyphenyl)-1H-indole, the molecular ion peak [M]⁺ would be expected at m/z 223.27.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
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N-H stretching of the indole ring (~3400 cm⁻¹).
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C-H stretching of the aromatic rings (~3100-3000 cm⁻¹).
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C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).
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C-O stretching of the methoxy group (~1250 cm⁻¹).
UV-Visible Spectroscopy
The UV-Vis spectrum of 5-(4-methoxyphenyl)-1H-indole in a suitable solvent (e.g., ethanol or methanol) is expected to show characteristic absorption bands for the indole and substituted benzene chromophores.
Synthetic Approaches
The synthesis of 5-(4-methoxyphenyl)-1H-indole can be achieved through several established methods for the formation of substituted indoles. Two prominent strategies are the Suzuki-Miyaura coupling and the Fischer indole synthesis.
Suzuki-Miyaura Coupling
This powerful cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds.
Reaction Scheme:
